molecular formula C23H17ClN2O4 B2458749 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea CAS No. 923113-56-8

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Cat. No.: B2458749
CAS No.: 923113-56-8
M. Wt: 420.85
InChI Key: HGYHOTOBWLBVML-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a chromenone moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound’s structure allows it to interact with key biomolecules in cells .

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea can be compared with other urea derivatives and chromenone-containing compounds. Similar compounds include:

  • 1-(4-chlorophenyl)-3-[2-(2-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]urea
  • 1-(4-chlorophenyl)-3-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-20-5-3-2-4-17(20)22-13-19(27)18-12-16(10-11-21(18)30-22)26-23(28)25-15-8-6-14(24)7-9-15/h2-13H,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYHOTOBWLBVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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